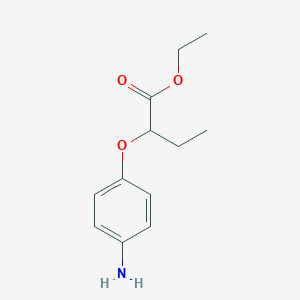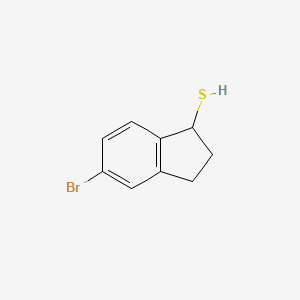![molecular formula C13H21NS B13271181 2-Methyl-N-[1-(thiophen-2-YL)ethyl]cyclohexan-1-amine](/img/structure/B13271181.png)
2-Methyl-N-[1-(thiophen-2-YL)ethyl]cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-[1-(thiophen-2-yl)ethyl]cyclohexan-1-amine is an organic compound with the molecular formula C13H21NS. It is a derivative of cyclohexanamine, where the amine group is substituted with a thiophene ring and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[1-(thiophen-2-yl)ethyl]cyclohexan-1-amine typically involves multiple steps:
Formation of 2-thiophenecarbaldehyde: N,N-Dimethylformamide (DMF) reacts with thiophene to produce 2-thiophenecarbaldehyde.
Synthesis of 2-thiopheneacetaldehyde: The 2-thiophenecarbaldehyde is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde.
Formation of 2-thiopheneacetaldehyde oxime: The 2-thiopheneacetaldehyde is reacted with hydroxylamine hydrochloride to produce 2-thiopheneacetaldehyde oxime.
Reduction to 2-thiopheneethylamine: Finally, the 2-thiopheneacetaldehyde oxime is reduced to yield 2-thiopheneethylamine
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[1-(thiophen-2-yl)ethyl]cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives .
Scientific Research Applications
2-Methyl-N-[1-(thiophen-2-yl)ethyl]cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 2-Methyl-N-[1-(thiophen-2-yl)ethyl]cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The thiophene ring and the amine group play crucial roles in its binding to target proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethylamine: Similar in structure but lacks the cyclohexane ring and methyl group.
N-methyl-1-(2-thiophen-2-ylphenyl)methanamine: Contains a phenyl group instead of a cyclohexane ring.
Methyl-(2-thiophen-2-yl-ethyl)-amine: Similar but lacks the cyclohexane ring
Uniqueness
2-Methyl-N-[1-(thiophen-2-yl)ethyl]cyclohexan-1-amine is unique due to its combination of a cyclohexane ring, thiophene ring, and methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H21NS |
|---|---|
Molecular Weight |
223.38 g/mol |
IUPAC Name |
2-methyl-N-(1-thiophen-2-ylethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H21NS/c1-10-6-3-4-7-12(10)14-11(2)13-8-5-9-15-13/h5,8-12,14H,3-4,6-7H2,1-2H3 |
InChI Key |
SRCMJGUTQIPMEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC(C)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


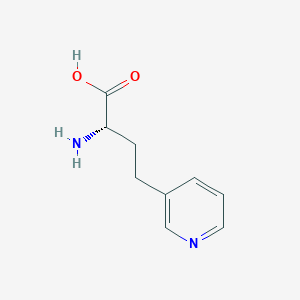
![(2-Ethoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B13271103.png)
![2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13271112.png)
![2-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-1-ol](/img/structure/B13271119.png)
![(3-Methylbutan-2-YL)[2-(thiophen-2-YL)ethyl]amine](/img/structure/B13271123.png)

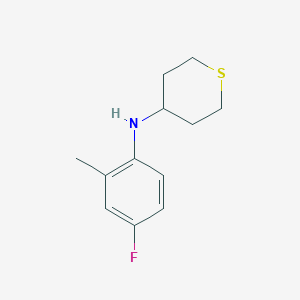

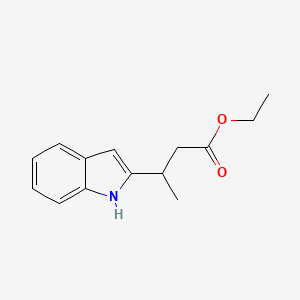
![4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol](/img/structure/B13271150.png)
![2,5-Diamino-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one](/img/structure/B13271158.png)
